molecular formula C27H54O13 B611357 Thp-peg12 CAS No. 92417-25-9

Thp-peg12

Cat. No.: B611357
CAS No.: 92417-25-9
M. Wt: 586.72
InChI Key: ABLJOOQPRMPXFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thp-peg12, also known as tetrahydropyran-polyethylene glycol 12, is a polyethylene glycol-based linker. It contains a tetrahydropyran group, which is an alcohol protecting group that can be removed under acidic conditions. The hydrophilic polyethylene glycol spacer increases the water solubility properties of the compound .

Mechanism of Action

Target of Action

Thp-peg12, also known as Tetrahydropyran Polyethylene Glycol 12, is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

this compound interacts with its targets through the process of ubiquitination. In the context of PROTACs, this compound serves as a bridge, connecting the E3 ubiquitin ligase to the target protein. This leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system. This system is responsible for the degradation of proteins within the cell. When this compound is used in the synthesis of PROTACs, it enables the selective degradation of specific target proteins .

Pharmacokinetics

The pharmacokinetic properties of this compound are largely determined by its role as a linker in PROTACs. The absorption, distribution, metabolism, and excretion (ADME) properties of this compound would be influenced by the specific PROTAC in which it is incorporated. As a polyethylene glycol derivative, this compound is likely to enhance the water solubility of the compound, which could potentially improve its bioavailability .

Result of Action

The primary result of this compound’s action is the degradation of the target protein. This can lead to a variety of molecular and cellular effects, depending on the specific function of the target protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially disrupt that pathway and alleviate disease symptoms .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of this compound and its ability to form linkages in the synthesis of PROTACs . Additionally, the presence of other molecules in the environment, such as proteins or lipids, could potentially interact with this compound and affect its function .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Thp-peg12 are largely defined by its role as a PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein . This compound, as a linker, plays a crucial role in connecting the E3 ligase ligand and the target protein ligand .

Cellular Effects

The cellular effects of this compound are primarily related to its role in the formation of PROTACs . By facilitating the degradation of specific target proteins, this compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a linker in PROTACs . It enables the formation of a ternary complex between the E3 ligase, the target protein, and the PROTAC, leading to the ubiquitination and subsequent degradation of the target protein .

Temporal Effects in Laboratory Settings

As a component of PROTACs, it is likely that its effects would be dependent on the stability and degradation of the PROTACs it forms .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely to be influenced by its size and chemical properties. As a component of PROTACs, it may be transported into cells via endocytosis or other mechanisms .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by the properties of the PROTACs it forms . Depending on the target protein and the E3 ligase, this compound-containing PROTACs may be localized to different compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thp-peg12 is synthesized by linking tetrahydropyran groups to polyethylene glycol chains. The synthesis involves the protection of hydroxyl groups using tetrahydropyran, followed by the attachment of polyethylene glycol chains through etherification reactions. The reaction conditions typically involve the use of acidic catalysts to facilitate the formation of the ether bonds .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale etherification processes. The polyethylene glycol chains are reacted with tetrahydropyran under controlled conditions to ensure high yield and purity. The reaction is carried out in reactors equipped with temperature and pressure control systems to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Thp-peg12 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and substituted derivatives of this compound .

Scientific Research Applications

Thp-peg12 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its tetrahydropyran group, which provides specific protective and reactive properties not found in other polyethylene glycol derivatives. This makes it particularly useful in applications requiring selective protection and modification of hydroxyl groups .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H54O13/c28-4-6-29-7-8-30-9-10-31-11-12-32-13-14-33-15-16-34-17-18-35-19-20-36-21-22-37-23-24-38-25-26-40-27-3-1-2-5-39-27/h27-28H,1-26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABLJOOQPRMPXFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H54O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thp-peg12
Reactant of Route 2
Reactant of Route 2
Thp-peg12
Reactant of Route 3
Reactant of Route 3
Thp-peg12
Reactant of Route 4
Reactant of Route 4
Thp-peg12
Reactant of Route 5
Reactant of Route 5
Thp-peg12
Reactant of Route 6
Reactant of Route 6
Thp-peg12

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.